7-Bromo-1,2,3,4-tetrahydroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline derivatives can involve several chemical strategies. One approach includes the reductive amination of Schiff's bases, leading to the formation of similar brominated tetrahydroquinolines (Zlatoidský & Gabos, 2009). Another method employs acid-promoted rearrangement of arylmethyl azides for regioselective and diastereoselective synthesis (Tummatorn et al., 2015).
Molecular Structure Analysis
The molecular structure of brominated quinolines and their derivatives, like 7-Bromo-1,2,3,4-tetrahydroquinoline, often involves complex arrangements that can impact their reactivity and interaction with other molecules. Studies on similar compounds provide insights into their structural characteristics, emphasizing the importance of specific substitutions on the quinoline nucleus for their chemical behavior and potential applications (Collis et al., 2003).
Chemical Reactions and Properties
Brominated tetrahydroquinolines participate in various chemical reactions, showcasing their versatility. The presence of the bromo substituent significantly affects their reactivity, enabling nucleophilic substitutions and facilitating the formation of novel compounds through diverse chemical pathways (Brown, 1968).
Physical Properties Analysis
The physical properties of 7-Bromo-1,2,3,4-tetrahydroquinoline and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. These properties are influenced by the molecular structure and substituents on the quinoline ring (Mukarramov et al., 2009).
Chemical Properties Analysis
The chemical properties of 7-Bromo-1,2,3,4-tetrahydroquinoline, including its reactivity, stability, and interaction with various reagents, are fundamental for its utility in synthetic chemistry. Brominated tetrahydroquinolines exhibit a wide range of reactivities that make them valuable intermediates in the synthesis of more complex molecules (He et al., 2016).
Scientific Research Applications
Synthesis of Quinoline Derivatives :
- 7-Bromo-1,2,3,4-tetrahydroquinoline is used in the synthesis of various quinoline derivatives, including tribromoquinoline and dibromoquinoline. These compounds are synthesized through bromination reactions and have applications in organic synthesis (Şahin et al., 2008).
Reductive Amination of Schiff's Bases :
- This compound is involved in the synthesis of tetrahydroisoquinoline and naphthyridine derivatives via reductive amination. The process includes lithiation, formylation, and removal of tert-butyl groups, highlighting its versatility in organic synthesis (Zlatoidský & Gabos, 2009).
Excited State Proton Transfer in Organic Synthesis :
- The behavior of 7-bromo-1,2,3,4-tetrahydroquinoline as an organic photoacid is exploited in the preparation of benzyl sulfides and polycyclic amines via acid-catalyzed condensation with aldehydes (Strada et al., 2019).
Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines :
- It is used in the synthesis of novel brominated compounds from the red alga Rhodomela confervoides. These compounds have potential applications in bioactive molecule synthesis and pharmaceutical research (Ma et al., 2007).
Intermediate in PI3K/mTOR Inhibitors Synthesis :
- 7-Bromo-1,2,3,4-tetrahydroquinoline is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer treatment research (Lei et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWZEWZXCZNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551501 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydroquinoline | |
CAS RN |
114744-51-3 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114744-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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